

N-Acetylpyrrolidine: A Technical Guide to Its Solubility in Organic Solvents and Water

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Compound of Interest

Compound Name: N-Acetylpyrrolidine

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This in-depth technical guide provides a comprehensive overview of the solubility characteristics of **N-Acetylpyrrolidine**, a valuable building block in organic synthesis and pharmaceutical development. This document details its solubility in aqueous and various organic media, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Introduction to N-Acetylpyrrolidine

N-Acetylpyrrolidine (CAS No: 4030-18-6) is a cyclic amide with the molecular formula $C_6H_{11}NO$. It is a colorless to light orange liquid at room temperature. Its chemical structure, featuring a polar amide group and a non-polar five-membered ring, imparts a degree of amphiphilicity, influencing its solubility in a range of solvents. The octanol-water partition coefficient (LogP) of **N-Acetylpyrrolidine** is approximately 0.17, suggesting a degree of both hydrophilicity and lipophilicity.^[1]

Solubility of N-Acetylpyrrolidine

Precise quantitative solubility data for **N-Acetylpyrrolidine** in a wide range of organic solvents is not readily available in published literature. However, based on its chemical properties and available safety data sheets, a qualitative assessment of its solubility can be made.

Data Presentation: Solubility of **N-Acetylpyrrolidine**

Solvent	Formula	Type	Solubility
Water	H ₂ O	Protic, Polar	Miscible
Ethanol	C ₂ H ₅ OH	Protic, Polar	Miscible
Methanol	CH ₃ OH	Protic, Polar	Miscible
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Aprotic, Polar	Miscible
Acetone	(CH ₃) ₂ CO	Aprotic, Polar	Miscible
Chloroform	CHCl ₃	Aprotic, Polar	Soluble
Toluene	C ₇ H ₈	Non-polar	Likely Soluble

Interpretation of Solubility Data:

N-Acetylpyrrolidine is described as being completely miscible with water. Its miscibility with polar protic solvents like ethanol and methanol is also expected due to the potential for hydrogen bonding with the carbonyl oxygen of the amide group. As a polar aprotic solvent itself, it is anticipated to be miscible with other polar aprotic solvents such as DMSO and acetone. Its solubility in less polar solvents like chloroform and toluene is likely, though it may not be complete miscibility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standardized and widely accepted method for determining the solubility of a chemical substance is the Shake-Flask Method, as described in the OECD Test Guideline 105. This method is applicable for determining the water solubility of substances, and the principles can be adapted for organic solvents.

Objective: To determine the saturation concentration of **N-Acetylpyrrolidine** in a specific solvent at a controlled temperature.

Materials:

- **N-Acetylpyrrolidine** (high purity)
- Solvent of interest (e.g., water, ethanol)
- Glass flasks with stoppers
- Constant temperature water bath or incubator with shaker
- Centrifuge
- Analytical balance
- Appropriate analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
- Volumetric flasks and pipettes
- Syringes and filters (if necessary for sample clarification)

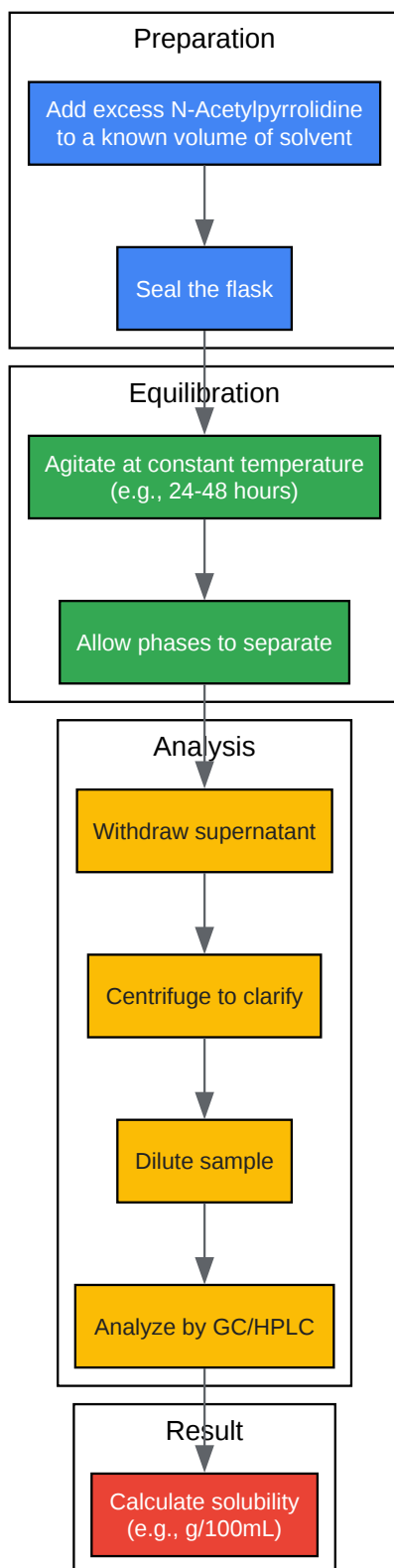
Procedure:

- Preliminary Test:
 - To estimate the approximate solubility, add a small, known amount of **N-Acetylpyrrolidine** to a known volume of the solvent in a flask.
 - Shake the flask at the desired temperature (e.g., 25 °C) for a set period (e.g., 24 hours).
 - Visually inspect for any undissolved solute. This preliminary test helps in determining the appropriate amount of substance to use in the main test to ensure a saturated solution.
- Main Experiment (performed in triplicate):
 - Add an excess amount of **N-Acetylpyrrolidine** (as determined from the preliminary test) to a known volume of the solvent in a clean, dry flask.
 - Seal the flasks to prevent solvent evaporation.

- Place the flasks in a shaker within a constant temperature bath set to the desired temperature (e.g., 25 ± 0.5 °C).
- Agitate the flasks for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours, but the time should be sufficient to ensure the concentration of the solute in the solution is no longer changing.
- After the equilibration period, stop the agitation and allow the flasks to stand in the constant temperature bath for a period to allow for phase separation (undissolved **N-Acetylpyrrolidine** to settle).
- Sample Preparation and Analysis:
 - Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) without disturbing the undissolved layer.
 - To remove any suspended micro-droplets, centrifuge the aliquot at the test temperature.
 - Accurately dilute the clear supernatant with the pure solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of **N-Acetylpyrrolidine**.
- Data Calculation and Reporting:
 - Calculate the concentration of **N-Acetylpyrrolidine** in the original saturated solution, taking into account the dilution factor.
 - The solubility is reported as the mean of the triplicate determinations, typically in units of grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of **N-Acetylpyrrolidine** using the shake-flask method.



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Caption: Experimental workflow for solubility determination.

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References

- 1. N-Acetylpyrrolidine | CAS#:4030-18-6 | Chemsrce [chemsrc.com]
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